molecular formula C6H8KNaO8 B8443433 Potassium sodium D-glucarate CAS No. 36221-96-2

Potassium sodium D-glucarate

Cat. No.: B8443433
CAS No.: 36221-96-2
M. Wt: 270.21 g/mol
InChI Key: PZMMRBUBRPNFIL-SDFKWCIISA-L
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Description

Historical Context and Significance in Carbohydrate Chemistry

D-Glucaric acid, historically also known as saccharic acid, has been a compound of interest since the 19th century. Its study was instrumental in the foundational work of carbohydrate chemistry, particularly in elucidating the stereochemistry of glucose. The oxidation of glucose and other aldohexoses to their corresponding aldaric acids, such as D-glucaric acid, provided crucial evidence for determining their structural formulas. This process helped to establish the unbranched six-carbon chain structure of glucose.

In modern times, the significance of D-glucaric acid has expanded beyond fundamental chemistry. In 2004, the U.S. Department of Energy identified D-glucaric acid as one of the top "value-added chemicals from biomass." core.ac.ukchemscene.com This recognition stems from its potential as a versatile, bio-based platform chemical that can be converted into a variety of other useful substances, including polymers and corrosion inhibitors. chemscene.comgrandviewresearch.com Furthermore, D-glucaric acid is a natural product found in many fruits and vegetables and is an end-product of the D-glucuronic acid pathway in mammals. grandviewresearch.comgoogle.com

Overview of D-Glucaric Acid and its Derivatization to Alkali Metal Salts

D-Glucaric acid is a dicarboxylic acid derived from the oxidation of the C1 and C6 carbons of D-glucose. This dual-end oxidation gives it a symmetrical structure with multiple hydroxyl groups, making it a highly functionalized molecule.

The free acid form of D-glucaric acid can be converted into various salts through neutralization reactions. Alkali metal salts, such as those containing potassium and sodium, are common derivatives. The formation of these salts is a standard chemical practice to modify the physical properties of the parent compound. For instance, converting D-glucaric acid into its salt form, like potassium sodium D-glucarate, significantly enhances its solubility in water. evitachem.com This increased solubility is a critical property for many of its industrial applications. mordorintelligence.com The derivatization involves reacting D-glucaric acid with alkali metal hydroxides, such as potassium hydroxide (B78521) and sodium hydroxide, in an aqueous solution. evitachem.comontosight.ai The resulting mixed salt, this compound, combines the properties of both cations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36221-96-2

Molecular Formula

C6H8KNaO8

Molecular Weight

270.21 g/mol

IUPAC Name

potassium;sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8.K.Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0../s1

InChI Key

PZMMRBUBRPNFIL-SDFKWCIISA-L

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[K+]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[K+]

Origin of Product

United States

Advanced Analytical Characterization and Quantification of Potassium Sodium D Glucarate

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of potassium sodium D-glucarate. These techniques provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of this compound in solution. researchgate.netoup.comrsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework.

Proton (¹H) NMR spectroscopy is fundamental in determining the structure of organic molecules, including this compound. The chemical shifts and coupling constants of the non-hydroxyl protons offer insights into their chemical environment and spatial relationships. researchgate.netresearchgate.net In D₂O, the ¹H NMR spectrum of the glucarate (B1238325) moiety typically displays signals for the protons attached to the carbon backbone. rsc.org The analysis of these spectra, often conducted at frequencies like 300 MHz, allows for the structural and purity assessment of D-glucaric acid and its salts. rsc.org For instance, the conversion of potassium glucarate to D-glucaric acid can be monitored over time using ¹H NMR analysis. researchgate.net The resulting spectra can help identify the characteristic signals of the glucarate backbone. researchgate.net However, it is important to note that the spectra of glucaric acid derivatives can be similar, with noticeable differences in the J-coupling values helping to distinguish between them. researchgate.net

Interactive Data Table: Representative ¹H NMR Data for D-Glucarate Species

ProtonChemical Shift (ppm) RangeMultiplicityCoupling Constant (J, Hz) Range
H-23.5 - 4.2d or dd2.5 - 7.0
H-33.5 - 4.2t or dd2.5 - 7.0
H-43.5 - 4.2t or dd2.5 - 7.0
H-53.5 - 4.2d or dd2.5 - 7.0
Note: Chemical shifts and coupling constants are approximate and can vary based on solvent, pH, and temperature. Data compiled from general knowledge of similar sugar acid derivatives.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment. ¹³C NMR has been effectively used to monitor the lactonization of D-glucaric acid. researchgate.net

Isotopic labeling, particularly with ¹³C, is a powerful tool for unequivocal signal assignment in complex NMR spectra. researchgate.net By synthesizing monopotassium D-[1,2,3,4,5,6-¹³C₆]glucarate, researchers can obtain spectra where all carbon signals are enhanced, facilitating unambiguous assignments. researchgate.net This technique is invaluable for detailed mechanistic studies and for understanding the metabolic pathways involving D-glucarate.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the structural assignments made from one-dimensional (1D) spectra. HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which helps in piecing together the molecular structure. researchgate.net For example, 2D HMBC NMR studies have been instrumental in demonstrating that methods for recovering D-glucaric acid from its salts at elevated temperatures can lead to the formation of lactone and dilactone derivatives. researchgate.netnih.gov Quantitative HMBC NMR has also been applied to analyze the complex mixture of products from the catalytic oxidation of glucose to glucaric acid, identifying various lactone derivatives that are not easily quantifiable by other methods. acs.orgresearchgate.netcore.ac.uk

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.

Hyphenated techniques, which combine the separation power of liquid chromatography (LC) with the detection capabilities of MS, are particularly powerful for analyzing complex mixtures. LC-MS has been employed to detect intermediates in the D-glucarate degradation pathway. nih.gov For instance, D-glucarate can be detected in the negative ionization mode at an m/z of 209.0303. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of thermally labile and non-volatile molecules like this compound. mdpi.com The concentration of potassium glucarate in aqueous solutions can be quantified using an LC system with UV-diode array detection. rsc.org

Interactive Data Table: Mass Spectrometry Data for D-Glucarate

Ionm/z (Negative Mode)Technique
[D-Glucarate - H]⁻209.0303LC-MS
Note: The observed m/z value corresponds to the deprotonated D-glucaric acid molecule.

Other Spectroscopic Methods for Elucidation

In addition to NMR and MS, other spectroscopic methods contribute to the comprehensive characterization of this compound. Infrared (IR) spectroscopy, for example, can be used to identify the functional groups present in the molecule, such as the carboxylate and hydroxyl groups. A patent for the preparation of calcium glucarate includes an IR spectrum of the product for characterization. google.com Furthermore, computational and in silico molecular systems' biology analyses have been used to understand the effects of potassium glucarate salts on biological pathways, such as liver detoxification. researchgate.netnih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are pivotal for the separation and quantification of this compound from complex matrices. These methods leverage the compound's physicochemical properties to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of D-glucaric acid and its salts. An isocratic HPLC method has been developed for the direct measurement of D-glucaric acid in samples like human urine. researchgate.net This method often involves a pretreatment step, for instance, using a boronic acid gel to remove interfering substances such as L-ascorbic acid and D-glucuronic acid. researchgate.net The separation is commonly achieved using columns like the Aminex HPX-87H, with a mobile phase of dilute sulfuric acid. researchgate.net

Reaction mixtures containing potassium hydrogen D-glucarate can also be analyzed by HPLC to monitor the progress of chemical transformations. google.com For the analysis of products from the nitric acid oxidation of D-glucose to D-glucaric acid, an HPLC method utilizing two Aminex HPX-87H+ cation-exchange columns in series has been employed. core.ac.uk The elution is carried out with dilute sulfuric acid, allowing for the separation and quantification of various products and by-products. core.ac.uk

ParameterValueReference
ColumnAminex HPX-87H researchgate.net
Mobile Phase5 mmol·L-1 dilute sulfuric acid researchgate.net
ApplicationQuantification of D-glucaric acid in urine researchgate.net
Column (alternative)Two Aminex HPX-87H+ in series core.ac.uk
Mobile Phase (alternative)5 mM sulfuric acid core.ac.uk
Application (alternative)Analysis of D-glucose oxidation products core.ac.uk

Ion Chromatography

Ion chromatography (IC) is a powerful and straightforward technique for the analysis of aldaric acids, including D-glucaric acid, which are products of the nitric acid oxidation of sugars. waikato.ac.nz This method is particularly useful for analyzing complex mixtures from oxidation reactions and subsequent purification processes. waikato.ac.nz A Dionex ICS2000 IC system equipped with an AS11-HC column and suppressed conductivity detection is commonly used. waikato.ac.nz This setup allows for the detection of various anionic salt forms, including D-glucarate, alongside other organic acids and nitrate (B79036) from the oxidation process. waikato.ac.nz

Recent studies have demonstrated the use of ion chromatography (ICS-3000) to assess the purity of isolated glucaric acid monopotassium salt, showing high purity of 99.67%. acs.org The primary byproduct detected was oxalic acid. acs.org For the analysis of reaction products, a Metrohm 850 ion chromatograph with an IonPac AS11-HC column and conductometric detection has also been utilized. google.com

InstrumentColumnDetectorApplicationReference
Dionex ICS2000AS11-HCSuppressed ConductivityAnalysis of nitric acid oxidation mixtures of sugars waikato.ac.nz
ICS-3000Not specifiedNot specifiedPurity evaluation of glucaric acid monopotassium salt acs.org
Metrohm 850IonPac AS11-HCConductometricAnalysis of glucose oxidation products google.com

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular technique for the separation of polar compounds like D-glucaric acid and its derivatives. researchgate.netsigmaaldrich.com It serves as a complementary method to reversed-phase liquid chromatography (RPLC), offering different selectivity. sigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile (B52724), and a smaller amount of aqueous buffer. sigmaaldrich.com This technique is particularly advantageous when coupled with tandem mass spectrometry (LC-MS/MS) for quantitative bioanalysis, as it can provide increased sensitivity and efficiency. researchgate.net

HILIC has been successfully applied to develop methods for the quantification of D-glucaric acid (GA) and its lactone, D-glucaro-1,4-lactone (1,4-GL), in various samples. researchgate.net The separation mechanism in HILIC is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the hydrophilic stationary phase. sigmaaldrich.com

Solid-State Characterization Techniques

Solid-state characterization techniques are crucial for understanding the crystalline structure and phase purity of this compound.

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystal. nih.gov Although a specific crystal structure for this compound was not found in the provided search results, the technique has been applied to similar compounds, such as potassium sodium tartrate trihydrate and tetrahydrate, to determine their atomic structures. researchgate.netresearchgate.net For D-glucaric acid itself, single-crystal XRD analysis revealed a bent conformation. nih.gov The crystallographic data obtained from single-crystal XRD is essential for understanding the bonding, stereochemistry, and packing of molecules in the solid state. This information is deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC). nih.gov

Powder X-ray Diffraction (PXRD)

For D-glucaric acid, the PXRD pattern has been reported and was found to be consistent with the pattern predicted from its single-crystal X-ray diffraction data, confirming the bulk sample's structure. nih.govresearchgate.net PXRD is also used to characterize new complexes, such as potassium and cesium fluorinated β-diketonates, alongside other analytical methods. mdpi.com The technique is valuable for assessing the purity of a sample and identifying different polymorphic forms. rigaku.comnih.gov For instance, in the analysis of potassium sodium tartrate tetrahydrate, well-defined Bragg peaks in the PXRD pattern indicated the high crystallinity of the material. researchgate.net

TechniqueInformation ObtainedApplication ExampleReference
Single-Crystal XRDPrecise 3D atomic structure, bond lengths, bond anglesDetermination of the bent conformation of D-glucaric acid nih.gov
Powder XRDPhase identification, crystallinity, unit cell dimensions, purityConfirming the bulk structure of synthesized D-glucaric acid nih.govresearchgate.net
Powder XRDCharacterization of crystalline materialsAnalysis of potassium sodium tartrate tetrahydrate researchgate.net

Thermochemical Analysis for Purity Assessment (e.g., Differential Scanning Calorimetry)

Thermochemical analysis, particularly through methods like Differential Scanning Calorimetry (DSC), serves as a powerful tool for determining the absolute purity of crystalline substances such as this compound. netzsch.comtainstruments.com This technique relies on the fundamental thermodynamic principle of melting point depression, where the presence of impurities lowers and broadens the melting temperature range of a pure compound. tainstruments.com

The DSC method involves heating a small sample at a controlled rate and measuring the heat flow required to maintain its temperature equal to that of a reference. netzsch.comnist.gov For a highly pure, crystalline substance, the melting process results in a sharp, well-defined endothermic peak on the DSC thermogram at a characteristic temperature. tainstruments.com However, if the substance contains impurities that are soluble in its molten state but not in its solid crystalline phase, a depression of the melting point and a broadening of the melting peak are observed. netzsch.comtainstruments.com This phenomenon is described by the Van't Hoff equation, which forms the basis for calculating the mole percentage of impurities directly from the shape of the melting curve. netzsch.com The method is highly regarded for its accuracy in determining absolute purity from a single measurement with just a few milligrams of sample. netzsch.comrsc.org

Detailed research on the thermochemical properties of closely related glucarate salts provides a clear example of this application. A study utilizing Modulated Differential Scanning Calorimetry (MDSC) on monopotassium D-glucarate demonstrated the technique's efficacy in purity assessment. rsc.org The analysis revealed a melting point of 182.5 °C, which was lower than the literature value of 188 °C for the pure compound. rsc.org This melting point depression was attributed to the presence of trace impurities, likely residual lactone species from the synthesis process. rsc.org By applying the melting point depression method, the purity of the monopotassium D-glucarate sample was calculated to be 95.6 mol%. rsc.org This finding underscores the sensitivity of DSC in detecting and quantifying impurities that may not be easily identified by other methods like NMR, which only shows specific proton resonances. rsc.org

The data below summarizes the findings from the thermochemical analysis of monopotassium D-glucarate, which serves as a proxy for understanding the analysis of this compound.

Table 1: Thermochemical Data for Monopotassium D-Glucarate from DSC Analysis

ParameterObserved ValueLiterature ValueReference
Melting Point182.5 °C188 °C rsc.org
Calculated Purity95.6 mol%Not Applicable rsc.org

Compound List

Structural Elucidation and Conformational Analysis of D Glucarate Anions and Their Metal Complexes

Crystal Structure Determination via X-ray Analysis

X-ray crystallography has been an essential technique for determining the precise three-dimensional structure of D-glucarate salts in the solid state. These studies reveal that the conformation of the D-glucarate anion is highly dependent on the metal cation it is paired with.

Research has reported the crystal structures for several D-glucarate derivatives, including monopotassium D-glucarate, dipotassium (B57713) D-glucarate, and sodium potassium D-glucarate. researchgate.netresearchgate.net In the crystalline form, D-glucaric acid itself adopts a bent, or "sickle-like," conformation. researchgate.netnih.gov This bent structure is energetically favorable as it avoids the destabilizing 1,3-eclipsed interactions between hydroxyl groups that would occur in a fully extended, linear chain. researchgate.net

A key finding from X-ray analysis is the difference in the carbon chain conformation between various metal salts. For instance, the glucarate (B1238325) anion in potassium D-glucarate has a bent carbon chain, which is structurally different from the anion's conformation in calcium D-glucarate tetrahydrate. oup.com The torsional angles about the C-C bonds define these conformations. In the potassium salt, the C(1) and C(4) atoms are in a trans position relative to the C(2)-C(3) bond, while C(2) and C(5) are gauche to the C(3)-C(4) bond, and C(3) and C(6) are gauche to the C(4)-C(5) bond. oup.com This conformation is described as a "TGG form" (Trans-Gauche-Gauche). In contrast, the dianion in the calcium salt adopts a "GTT form" (Gauche-Trans-Trans). oup.com

The crystal structure of D-glucarate dehydratase from Agrobacterium tumefaciens complexed with magnesium and L-tartrate was crystallized using a solution containing potassium sodium tartrate, indicating the compatibility of these ions in forming crystalline structures. rcsb.org The powder X-ray diffraction pattern of D-glucaric acid has also been reported and is consistent with the data derived from single-crystal X-ray diffraction, confirming the representative nature of the single-crystal structure for the bulk material. nih.gov

Table 1: Comparative Torsional Angles of D-Glucarate Anion in Different Crystal Structures. oup.com
Torsional AnglePotassium D-Glucarate ("TGG form")Calcium D-Glucarate ("GTT form")
C(1)-C(2)-C(3)-C(4)transgauche
C(2)-C(3)-C(4)-C(5)gauchetrans
C(3)-C(4)-C(5)-C(6)gauchetrans

Solution-State Conformational Studies (e.g., via NMR)

While X-ray analysis provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic conformational behavior of D-glucarate anions in solution. Studies using ¹H and ¹³C NMR spectroscopy on aqueous solutions of potassium and calcium D-glucarate reveal that the anion does not exist in a single, rigid conformation. oup.comnih.gov

Instead, the D-glucarate solution is an equilibrium mixture of at least two conformers. oup.com These conformers are consistent with the different structures observed in the crystals of the potassium and calcium salts. oup.com This indicates that the energy barrier between the "TGG" and "GTT" forms is low enough to allow for rapid interconversion in the solution phase. The conformation of D-glucaric acid in deuterium (B1214612) oxide has been analyzed in detail using JHH and JCH coupling constants derived from NMR experiments like J-resolved HMBC and NOESY. nih.gov

Metal Ion Complexation and Chelating Properties (e.g., with K+, Na+, Ca2+)

D-glucaric acid and its anions are effective chelating agents, capable of binding to various metal ions. The presence of two terminal carboxylate groups and multiple hydroxyl groups along the carbon chain provides several potential binding sites for cations.

The complexation of D-glucarate with calcium ions (Ca²⁺) is particularly noteworthy and has been studied extensively. D-glucarate forms considerably more stable complexes with Ca²⁺ compared to related sugar alcohols like D-sorbitol or D-mannitol, which lack the carboxylate groups. researchgate.netresearchgate.net The stability of the 1:1 complex between D-glucarate and Ca²⁺ is the highest among a series of related sugar derivatives, following the order: mannitol (B672) < sorbitol < glucuronate < heptagluconate ≈ gluconate < glucarate. researchgate.net In the crystal structure of calcium D-glucarate tetrahydrate, a stable chelating structure is observed where the glucarate dianions bind effectively to the calcium ion. oup.com This strong sequestering effect is particularly pronounced in alkaline solutions. oup.com

While the interaction with monovalent cations like potassium (K⁺) and sodium (Na⁺) is generally weaker than with divalent cations like Ca²⁺, it is still significant for the structure and properties of the resulting salts. oup.comnih.gov The specific conformation of the glucarate anion in the crystal of potassium D-glucarate is a direct result of its interaction with the K⁺ ion. oup.com The coordination involves electrostatic forces between the K⁺ ion and the electronegative oxygen atoms of both the carboxylate and hydroxyl groups. iucr.org Studies on the effect of K⁺ and Na⁺ on calcium binding in biological systems suggest that these ions can modify the capability of binding sites to chelate Ca²⁺. nih.gov The formation of a mixed sodium potassium D-glucarate salt highlights the ability of the glucarate anion to simultaneously coordinate with different metal ions. researchgate.netresearchgate.net

Table 2: Stability of 1:1 Calcium Complexes with Various Sugar Derivatives. researchgate.net
LigandRelative Stability of Ca²⁺ Complex
MannitolLowest
Sorbitol&#9650;
D-Glucuronate&#9650;&#9650;
D-Heptagluconate&#9650;&#9650;&#9650;
D-Gluconate&#9650;&#9650;&#9650;
D-GlucarateHighest

Mechanistic Investigations of D Glucarate in Biological Systems Non Clinical Focus

Endogenous Biosynthesis and Metabolic Fate in Mammalian Systems

D-glucaric acid is produced naturally in small amounts by mammals, including humans. altmedrev.com It is also found in various fruits and vegetables, with some of the highest concentrations found in oranges, apples, grapefruit, and cruciferous vegetables. altmedrev.com

In mammalian systems, D-glucaric acid is recognized as an end-product of the D-glucuronic acid pathway. hmdb.caspandidos-publications.com This pathway is a critical route for the metabolism of D-glucose. The biosynthesis of D-glucaric acid can occur through the oxidation of D-glucuronic acid. nih.gov This conversion is thought to be mediated by the cytochrome P450 system. hmdb.canih.gov

The process can also be influenced by free-radical mechanisms. In the presence of iron salts and hydrogen peroxide, D-glucuronic acid can be converted to D-glucaric acid, a reaction inhibited by free-radical scavengers. nih.gov The initial product of this oxidation is a lactone, presumed to be D-glucaro-1,5-lactone, which is a potent inhibitor of the enzyme β-D-glucuronidase. nih.gov In the body, D-glucaric acid exists in equilibrium with its metabolites, D-glucaro-1,4-lactone and D-glucaro-6,3-lactone. douglaslabs.com While D-glucaro-1,4-lactone is the most pharmacologically active of these, it is D-glucarate salts like calcium D-glucarate that provide a more stable, slow-release source. altmedrev.comdouglaslabs.com

Microbial Catabolism of D-Glucarate

D-glucaric acid can be utilized by a variety of microorganisms as a sole source of carbon and energy. luc.edunih.gov The metabolic pathways for its breakdown, however, can differ between species, leading to different end-products. luc.edu

In enteric bacteria like Escherichia coli and Salmonella Typhimurium, D-glucarate is catabolized through a well-characterized pathway. acs.orgnih.gov The process begins with the transport of D-glucarate into the cell by a permease. nih.govfrenoy.eu It is then dehydrated and ultimately converted into intermediates of central metabolism like pyruvate (B1213749) and D-glycerate. nih.gov The enzymes and genes involved in this pathway in E. coli and S. Typhimurium are highly similar. nih.gov

An alternative pathway has been identified in other bacteria, such as Pseudomonas species and Bacillus megaterium, which converts D-glucarate to α-ketoglutarate. nih.govnih.govasm.org Agrobacterium tumefaciens also utilizes a pathway that leads to the formation of α-ketoglutarate. asm.org

The fungus Aspergillus niger is also capable of metabolizing D-glucaric acid. luc.edu Early studies indicated that when grown on glucose, A. niger could produce D-glucaric acid. luc.edu It can also utilize D-glucarate as its sole carbon source, breaking it down into two and three-carbon intermediates similar to those produced from glucose metabolism. luc.edu The initial step in all studied bacteria, and in Aspergillus niger, appears to be the dehydration of D-glucarate. asm.org

Several key enzymes are involved in the microbial catabolism of D-glucarate.

Glucarate (B1238325) Dehydratase (GlucD): This enzyme catalyzes the initial dehydration of D-glucarate to form 5-keto-4-deoxy-D-glucarate (also referred to as 5-dehydro-4-deoxy-D-glucarate). ebi.ac.ukwikipedia.orgdrugbank.com It belongs to the enolase superfamily and is found in the D-glucarate/galactarate catabolic pathway in E. coli. acs.orgebi.ac.uk This enzyme can also act on L-idarate. ebi.ac.ukdrugbank.com

Aldolase (B8822740): In E. coli, 5-keto-4-deoxy-D-glucarate aldolase (GarL) catalyzes the reversible cleavage of 5-keto-4-deoxy-D-glucarate into pyruvate and tartronate (B1221331) semialdehyde. nih.govuniprot.orgebi.ac.uk This enzyme can also act on 2-keto-3-deoxy-D-glucarate. nih.govuniprot.orgwikipedia.org

Reductase: Tartronate semialdehyde reductase (GarR) then reduces tartronate semialdehyde to D-glycerate. nih.gov

Dehydrogenase: In the alternative pathway found in bacteria like Pseudomonas and Bacillus, α-ketoglutarate semialdehyde dehydrogenase is a key enzyme that oxidizes α-ketoglutarate semialdehyde to α-ketoglutarate. nih.govnih.gov

EnzymeFunctionOrganism(s)Pathway
Glucarate Dehydratase (GlucD)Dehydration of D-glucarate to 5-keto-4-deoxy-D-glucarateE. coli, S. Typhimurium, A. nigerGlycerate Pathway / α-Ketoglutarate Pathway
5-keto-4-deoxy-D-glucarate aldolase (GarL)Cleavage of 5-keto-4-deoxy-D-glucarate to pyruvate and tartronate semialdehydeE. coliGlycerate Pathway
Tartronate semialdehyde reductase (GarR)Reduction of tartronate semialdehyde to D-glycerateE. coliGlycerate Pathway
α-ketoglutarate semialdehyde dehydrogenaseOxidation of α-ketoglutarate semialdehyde to α-ketoglutaratePseudomonas sp., Bacillus megateriumα-Ketoglutarate Pathway

The genes responsible for D-glucarate catabolism in E. coli have been identified and are organized into three transcriptional units. acs.orgnih.gov These units encode for the transporter, the dehydratase, the aldolase, the reductase, and a kinase. acs.org The expression of the D-glucarate transport system in E. coli is inducible by growth on either glucarate or glycollate. frenoy.eumicrobiologyresearch.org Mutations in specific genes, such as garA and garB in E. coli, can impair both the transport and the enzymatic breakdown of D-glucarate. frenoy.eumicrobiologyresearch.org

In Bacillus subtilis, the genes involved in D-glucarate and D-galactarate utilization are located in the ycbCDEFGHJ operon. oup.com The expression of this operon is induced by the presence of either D-glucarate or D-galactarate. oup.com The gene ycbG appears to function as a transcriptional regulator for this operon. oup.com In Salmonella Typhimurium, the catabolism of D-glucarate is stimulated by the presence of molecular hydrogen, which upregulates the expression of the gud genes involved in this process. nih.gov

Molecular Mechanisms of Enzyme-Substrate Interactions (e.g., Beta-Glucuronidase Inhibition)

A significant aspect of D-glucarate's biological activity is the inhibition of the enzyme β-glucuronidase by its metabolite, D-glucaro-1,4-lactone. altmedrev.comdouglaslabs.commskcc.org β-glucuronidase is an enzyme that can reverse the process of glucuronidation, a major detoxification pathway in the body. douglaslabs.com Glucuronidation conjugates toxins and hormones with glucuronic acid, making them water-soluble and easier to excrete. douglaslabs.com By cleaving these conjugates, β-glucuronidase can re-release harmful substances back into the body. douglaslabs.com

Role in Cellular Redox Homeostasis and Reactive Oxygen Species Modulation in Model Systems

Mechanistic studies in non-clinical model systems indicate that D-glucarate and its derivatives play a significant role in modulating cellular redox balance and mitigating the effects of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. plos.org While essential for some signaling processes, their overproduction can lead to oxidative stress, a state characterized by an imbalance between ROS generation and the cell's ability to detoxify these reactive products. mdpi.commdpi.com This imbalance can cause damage to vital cellular components, including lipids, proteins, and nucleic acids. mdpi.com D-glucarate appears to exert its influence through several antioxidant mechanisms, protecting cells from oxidative damage. tandfonline.comnih.gov

Research highlights that D-glucaric acid and its salts, such as potassium sodium D-glucarate, contribute to the reduction of ROS production. evitachem.commosaicdx.comrupahealth.comrupahealth.com This activity is considered a key aspect of its role in supporting detoxification pathways. rupahealth.comresearchgate.net Computational systems biology analyses have further corroborated these findings, predicting that supplementation with D-glucaric acid leads to a decrease in ROS concentrations. researchgate.netresearchgate.net

Detailed Research Findings

In vitro investigations using human blood platelets and plasma have provided specific evidence of the antioxidant properties of D-glucarate derivatives. tandfonline.comnih.gov One comparative study assessed the effects of calcium D-glucarate on platelets subjected to oxidative stress induced by thrombin and on plasma proteins and lipids exposed to the strong oxidant peroxynitrite. tandfonline.comnih.govnih.gov The results demonstrated that the glucose derivatives, including calcium D-glucarate, could protect plasma proteins and lipids from peroxynitrite-induced damage. nih.gov

The study monitored several key biomarkers of oxidative stress:

Lipid Peroxidation: Measured by thiobarbituric acid reactive substances (TBARS), an indicator of damage to lipids.

Superoxide (B77818) Anion (O₂⁻) Production: A primary type of ROS.

Protein Carbonyl Groups: A marker of irreversible oxidative damage to proteins.

3-Nitrotyrosine (3-NT) Formation: An indicator of damage from reactive nitrogen species like peroxynitrite.

Thiol Group Levels: The concentration of protein and low-molecular-weight thiols (like glutathione), which are crucial components of the endogenous antioxidant defense system.

The findings revealed that calcium D-glucarate significantly inhibited thrombin-induced lipid peroxidation and the production of superoxide anions in platelets. tandfonline.comnih.gov Furthermore, in plasma treated with peroxynitrite, the presence of these glucose derivatives led to a marked decrease in the formation of carbonyl groups and 3-nitrotyrosine. tandfonline.comnih.gov They also effectively preserved the levels of protein thiol groups and glutathione, which were otherwise depleted by the oxidant. nih.gov These results strongly suggest that D-glucarate helps prevent excessive platelet activation and protects plasma components through direct or indirect antioxidant mechanisms. tandfonline.comnih.gov

Another area of investigation involves the enzyme myo-inositol oxygenase (MIOX), which is associated with modulating redox imbalance in certain conditions. mdpi.comresearchgate.net In a model of diabetic kidney disease in mice, dietary supplementation with D-glucarate was found to decrease MIOX expression. mdpi.comresearchgate.net This reduction in enzyme activity was linked to an attenuation of oxidative stress, apoptosis, and tubular damage, suggesting that D-glucarate may help restore mitochondrial quality control and redox homeostasis in specific cellular contexts. mdpi.com

The table below summarizes the key findings from the in vitro study on human blood platelets and plasma, illustrating the modulatory effects of D-glucarate derivatives on various biomarkers of oxidative stress.

Model SystemOxidative Stress InducerCompound TestedBiomarker MeasuredObserved Effect of CompoundReference
Human Blood PlateletsThrombinCalcium D-glucarateLipid Peroxidation (TBARS)Significant Inhibition tandfonline.com
Human Blood PlateletsThrombinCalcium D-glucarateSuperoxide Anion (O₂⁻)Significant Inhibition tandfonline.comnih.gov
Human PlasmaPeroxynitrite (ONOO⁻)Calcium D-glucarateProtein Carbonyl GroupsDecrease nih.gov
Human PlasmaPeroxynitrite (ONOO⁻)Calcium D-glucarate3-Nitrotyrosine (3-NT)Decrease nih.gov
Human PlasmaPeroxynitrite (ONOO⁻)Calcium D-glucarateProtein Thiol (-SH) GroupsProtection from Reduction nih.gov
Human PlasmaPeroxynitrite (ONOO⁻)Calcium D-glucarateGlutathioneProtection from Reduction nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the conformational landscape and interaction dynamics of D-glucarate.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed to study enzymatic reactions involving D-glucarate with high accuracy. In these calculations, the active site of the enzyme and the substrate (D-glucarate) are treated with quantum mechanics, which allows for the description of bond-breaking and bond-forming events, while the rest of the enzyme and the surrounding solvent are treated with molecular mechanics. This approach provides a detailed understanding of substrate specificity and catalytic mechanisms. For instance, QM/MM studies on D-glucarate dehydratase, an enzyme in the enolase superfamily, have been used to investigate its stereospecificity. researchgate.netosti.gov These calculations can elucidate the role of specific amino acid residues in the active site and the effect of mutations on the enzyme's catalytic efficiency. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT studies have been applied to D-glucaric acid and its derivatives to predict their structural and electronic properties. kfu.edu.sa These calculations can determine the most stable conformations of D-glucarate in different environments, such as in the gas phase or in an aqueous solution. kfu.edu.sa For example, DFT calculations have shown that in an implicit aqueous medium, the D-glucaro-6,3-lactone form is slightly more stable than the D-glucaro-1,4-lactone form, which aligns with experimental observations. kfu.edu.sa Furthermore, DFT has been used to study the catalytic effects of ions like Na+ and K+ on the transformation of related sugar molecules, providing insights into the reaction mechanisms at an atomic level. mdpi.com

Below is a table summarizing the results of DFT calculations on D-glucaric acid and its derivatives:

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing detailed information about their conformational changes and interactions with other molecules. oup.commdpi.com For D-glucaric acid, MD simulations, in conjunction with MM3 molecular mechanics, have been used to generate low-energy conformations that closely match crystal structures obtained from X-ray diffraction. researchgate.net These simulations help in understanding the flexibility of the D-glucarate molecule and its preferred shapes in solution. By analyzing the trajectories from MD simulations, researchers can gain insights into how D-glucarate interacts with biological targets, such as enzymes or receptors.

In Silico Enzyme Catalysis and Specificity Prediction

Computational methods are increasingly used to predict how well an enzyme will catalyze a reaction with a specific substrate. acs.org In silico docking methods, which are commonly used in drug design, can predict the binding affinity of D-glucarate to an enzyme's active site. osti.gov However, binding is a necessary but not sufficient condition for catalysis. Therefore, more advanced computational techniques, such as QM/MM simulations, are employed to model the entire catalytic reaction, providing a more accurate prediction of enzyme specificity. researchgate.netosti.gov These approaches have been applied to enzymes like D-glucarate dehydratase to understand why it prefers D-glucarate and L-idarate as substrates over other similar sugar acids. researchgate.netosti.govcore.ac.uk

Computational Systems Biology for Pathway Analysis and Prediction

Computational systems biology integrates experimental data with mathematical models to understand complex biological systems. mdpi.comcytosolve.comnih.govresearchgate.net This approach has been used to analyze the metabolic pathways involving D-glucarate. mdpi.comcytosolve.comnih.govresearchgate.net By creating in silico models of these pathways, researchers can predict the effects of genetic or environmental changes on the production and degradation of D-glucarate. mdpi.comcytosolve.comnih.govresearchgate.net For example, a computational systems biology study analyzed the effect of D-glucaric acid, the metabolite of this compound, on liver detoxification pathways. mdpi.comcytosolve.comnih.govresearchgate.net The study identified four key molecular pathways affected by D-glucaric acid: ROS production, deconjugation, hepatocyte apoptosis, and β-glucuronidase synthesis. mdpi.comcytosolve.comnih.govresearchgate.net Such models are valuable for metabolic engineering, where the goal is to optimize the production of valuable chemicals like D-glucaric acid in microorganisms. mit.edu

The following table presents the findings from an in silico study on the effect of D-glucaric acid (GA) on liver toxicity biomarkers:

Prediction of Spectroscopic Signatures and Structural Properties

Computational methods are instrumental in predicting the spectroscopic properties of D-glucarate, which aids in its experimental characterization. Techniques like DFT can calculate theoretical NMR chemical shifts and coupling constants. researchgate.netu-tokyo.ac.jp These predicted values can then be compared with experimental NMR data to confirm the structure and conformation of D-glucarate in solution. researchgate.netu-tokyo.ac.jp Similarly, computational methods can predict other spectroscopic signatures, such as those from infrared (IR) and Raman spectroscopy, providing a comprehensive understanding of the molecule's vibrational modes. The crystal structure of derivatives like dipotassium (B57713) D-glucarate and sodium potassium D-glucarate has been determined using X-ray analysis and corresponds well with computationally modeled low-energy conformations. researchgate.net

Compound Summary

The following table lists the chemical compounds mentioned in this article.

Table 3: List of Mentioned Compounds

Compound Name
Potassium Sodium D-Glucarate
D-Glucaric Acid
Glucose
Potassium Hydroxide (B78521)
Sodium Hydroxide
D-Glucaro-1,4-lactone
Calcium D-Glucarate
Dipotassium (B57713) D-Glucarate

Chemical and Industrial Applications of Potassium Sodium D Glucarate and D Glucaric Acid Derivatives

Applications as Bio-based Building Blocks and Chemical Precursors

The unique chemical architecture of D-glucaric acid makes it an important precursor for the synthesis of other valuable chemicals and polymers. It is identified by the US Department of Energy as a key sugar-derived platform molecule, primarily for its potential as a bio-derived precursor to materials like Nylon 6,6. nih.gov

D-glucaric acid serves as a monomer for producing novel hydroxylated nylons (polyhydroxypolyamides). acs.orgsemanticscholar.org Researchers have developed convenient procedures for the preparation of these polymers by reacting esterified D-glucaric acid with bis-primary diamines in a polar solvent like methanol. semanticscholar.org A key advantage of this process is that it does not require the complex protection and deprotection steps for the carbohydrate's hydroxyl groups, simplifying the synthesis. acs.orgsemanticscholar.org

The polymerization process can be initiated from derivatives like sodium D-glucarate 6,3-lactone, which is prepared in two steps from monopotassium D-glucarate. acs.org This lactone reacts with aliphatic diamines (ranging from C2 to C12) to form monomer precursors that spontaneously self-polymerize into the target polyamides. acs.org This method allows for the creation of stereoregular polyamides from the chiral D-glucaric acid. acs.org The resulting polymers exhibit a range of properties, and their mechanical characteristics, such as tensile strength and toughness, can be significantly enhanced by the inclusion of glucaric acid. semanticscholar.orgkalioninc.com

Table 1: D-Glucaric Acid Derivatives in Polymer Synthesis
Derivative/PrecursorReactantResulting PolymerKey Process Feature
Esterified D-glucaric acidBis-primary diamines (e.g., C2 to C12 aliphatic diamines)Hydroxylated nylons (Polyhydroxypolyamides)Does not require protection/deprotection of hydroxyl groups. acs.orgsemanticscholar.org
Sodium D-glucarate 6,3-lactoneAliphatic diaminesStereoregular polyamidesInvolves spontaneous self-polymerization of the amino acid ester/lactone mixture. acs.org
D-glucaric acidPolyvinyl alcohol (PVOH)Polymer compositeActs as a polymer additive to increase mechanical properties. kalioninc.com

One of the most significant applications for D-glucaric acid is its role as a bio-based precursor to adipic acid, a key component in the production of nylon 6,6. ejosdr.com Adipic acid is commercially produced on a massive scale from petroleum-based feedstocks, a process that generates significant greenhouse gas emissions. ejosdr.comresearchgate.net The synthesis of adipic acid from renewable D-glucaric acid represents a more sustainable alternative. xmu.edu.cnunizar.es

The conversion process involves a two-step catalytic method. First, glucose is aerobically oxidized to D-glucaric acid. xmu.edu.cnunizar.es In the second step, the glucaric acid undergoes hydrodeoxygenation (HDO) to remove the four hydroxyl groups, yielding adipic acid. researchgate.netxmu.edu.cnunizar.es Various catalytic systems have been developed to optimize this conversion, with some studies reporting adipic acid yields as high as 99% from glucaric acid using a bifunctional catalyst composed of rhenium oxide and palladium on activated carbon (Pd-ReOx/AC). xmu.edu.cn

Table 2: Catalytic Conversion of D-Glucaric Acid to Adipic Acid
Catalyst SystemReaction TypeReported YieldReference
Pd-ReOx/AC (Palladium-Rhenium oxide on activated carbon)Hydrodeoxygenation (HDO)Up to 99% xmu.edu.cn
HI-Rh/C (Hydroiodic acid - Rhodium on carbon)Hydrodeoxygenation (HDO)67.2% (yield of 3-iodoadipic acid intermediate) ejosdr.com
Pt/C (Platinum on carbon) for oxidation + HDO catalystAerobic oxidation followed by HDO67% yield of potassium glucarate (B1238325) from glucose ejosdr.com

Functional Additives in Industrial Formulations

Beyond its use as a chemical precursor, D-glucaric acid and its salts, including potassium sodium D-glucarate, are employed as functional additives that enhance the performance of various industrial products.

Salts of D-glucaric acid are effective chelating agents, making them valuable components in detergent formulations. acs.org They act as builders by sequestering hard water ions like calcium and magnesium, which can otherwise interfere with the cleaning action of surfactants and lead to scaling in washing machines. acs.orgresearchgate.net This water-softening capability allows the detergent to function more effectively. pmpinc.com

Historically, phosphates were widely used for this purpose, but their use has been curtailed due to environmental concerns such as the eutrophication of waterways. acs.orgresearchgate.net Sodium and potassium glucarates have emerged as environmentally benign, biodegradable alternatives to phosphates in detergents, particularly for automatic dishwashing. polarismarketresearch.comacs.orgpmpinc.com Their ability to bind hard water ions is comparable to that of phosphates, ensuring efficient cleaning performance without the associated environmental drawbacks. acs.orgblogspot.com

D-glucaric acid and its salts are powerful corrosion inhibitors, finding application in a variety of contexts where water comes into contact with metal surfaces. kalioninc.comstratviewresearch.com They are used in industrial cleaners, concrete admixtures, and cooling tower water treatment programs to protect infrastructure from oxidative corrosion. futuremarketinsights.comkalioninc.com

The mechanism of corrosion inhibition involves the formation of a thin, protective film on the metal surface. pmpinc.com This film, which may consist of an iron-gluconate complex, inhibits the diffusion of dissolved oxygen to the metal, thereby lowering the corrosion rate. pmpinc.comgoogle.com Mixtures of glucarate salts with other compounds, such as sodium borate, can exhibit enhanced corrosion-inhibiting properties. google.com The growing demand for bio-based and non-toxic additives has driven the adoption of glucarates as effective corrosion control solutions. futuremarketinsights.compolarismarketresearch.com

This compound and related compounds are used in de-icing formulations for roads, bridges, and airport runways. futuremarketinsights.comstratviewresearch.compmpinc.com Like other de-icers, they function by depressing the freezing point of water, which helps to melt existing ice and snow and prevent new ice from forming. monarchchemicals.co.uk

In addition to their de-icing capabilities, glucarate-based solutions offer the significant advantage of being less corrosive to metal infrastructure and concrete compared to traditional chloride-based salts. pmpinc.com The inclusion of sodium gluconate in de-icing solutions can reduce corrosion on vehicles and infrastructure, providing a dual benefit of safety and asset protection. pmpinc.com The market for glucaric acid in de-icing applications is substantial, driven by the need for effective and more environmentally responsible solutions for winter maintenance. stratviewresearch.com

Role as Emulsifiers, Stabilizers, and Texture Modifiers in Food Technology

While D-glucaric acid and its derivatives, including this compound, are primarily recognized for their health-promoting properties, their chemical structure and characteristics suggest potential applications in food technology as stabilizers, and theoretically as emulsifiers and texture modifiers. Research in this specific area is not extensive, but an understanding of their physicochemical properties allows for an exploration of their potential roles in food formulation.

The primary mechanism through which D-glucaric acid derivatives contribute to food stability is their action as chelating agents. In food systems, free metal ions can catalyze oxidative reactions, leading to discoloration, rancidity, and loss of nutritional quality. Chelating agents counteract these effects by forming stable, typically water-soluble complexes with free metal ions. This sequestration of metal ions prevents them from participating in deteriorative reactions, thereby enhancing the stability and shelf-life of food products.

Although direct studies detailing the emulsifying and texture-modifying properties of this compound are limited in publicly available research, its polyhydroxy nature suggests a potential, albeit likely weak, hydrocolloid activity. Hydrocolloids are widely used in the food industry to thicken, gel, stabilize, and emulsify products. These long-chain polymers function by binding water, thereby increasing viscosity and imparting texture.

In the context of emulsification, the role of this compound is less clear. Emulsifiers are surface-active molecules that facilitate the dispersion of immiscible liquids, such as oil and water, by reducing interfacial tension. While the structure of this compound is primarily hydrophilic, the potential for any amphiphilic character that could contribute to emulsion stability would need to be investigated through dedicated research.

The following table summarizes the potential and established functions of D-glucaric acid derivatives in food technology based on their chemical properties.

Function Mechanism of Action State of Research Potential Applications
Stabilizer (Chelating Agent) Sequesters pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺), preventing oxidative degradation.EstablishedBeverages, processed fruits and vegetables, sauces, and dressings.
Texture Modifier Potential hydrocolloid activity due to polyhydroxy structure, leading to water binding and increased viscosity.Theoretical; Limited DataGels, jams, and other texturized food products, likely in combination with other hydrocolloids.
Emulsifier Theoretical ability to reduce interfacial tension between oil and water phases.Speculative; Lacks Direct EvidenceSalad dressings, sauces, and other emulsified food products.

Further research is necessary to fully elucidate and quantify the efficacy of this compound and other D-glucaric acid derivatives as emulsifiers, stabilizers, and texture modifiers in various food systems. Detailed studies on their rheological properties and behavior at oil-water interfaces would provide the data needed to validate these potential applications and establish optimal usage levels.

Future Research Directions and Emerging Areas in Potassium Sodium D Glucarate Research

The scientific community continues to explore the multifaceted potential of D-glucaric acid and its salts, including potassium sodium D-glucarate. Future research is poised to unlock new applications, refine existing knowledge, and overcome current limitations. The following sections outline key areas of investigation that are shaping the future of D-glucarate research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.